
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It contains two 3,5-dichlorophenyl groups attached to a cyclohexene ring, with two amide groups at the 1 and 2 positions of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of 3,5-dichloroaniline with cyclohex-1-ene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction could produce amine derivatives.
科学的研究の応用
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N1,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohexane-1,2-dicarboxamide: Similar structure but with a saturated cyclohexane ring.
N~1~,N~2~-Bis(3,5-dichlorophenyl)benzene-1,2-dicarboxamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N~1~,N~2~-Bis(3,5-dichlorophenyl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of a cyclohexene ring with 3,5-dichlorophenyl groups and amide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
90184-58-0 |
|---|---|
分子式 |
C20H16Cl4N2O2 |
分子量 |
458.2 g/mol |
IUPAC名 |
1-N,2-N-bis(3,5-dichlorophenyl)cyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H16Cl4N2O2/c21-11-5-12(22)8-15(7-11)25-19(27)17-3-1-2-4-18(17)20(28)26-16-9-13(23)6-14(24)10-16/h5-10H,1-4H2,(H,25,27)(H,26,28) |
InChIキー |
AFFQGOWAHWQKOO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


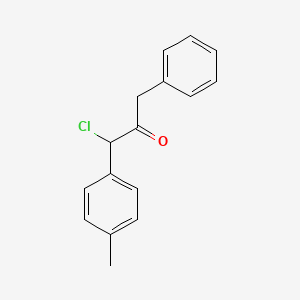

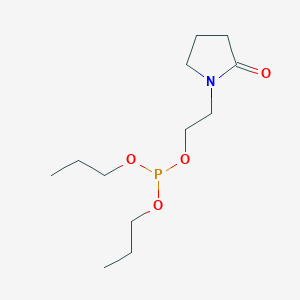
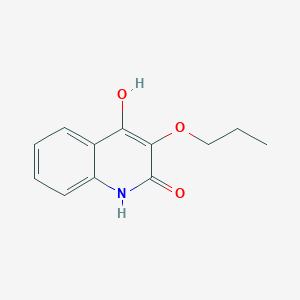
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
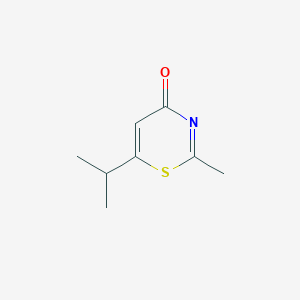
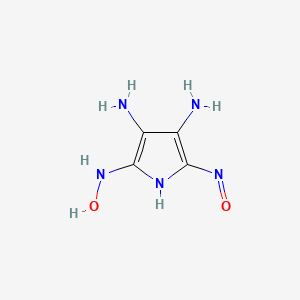
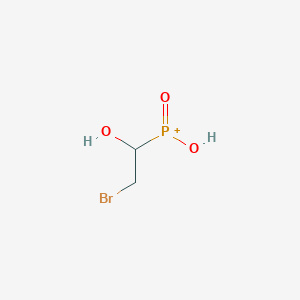
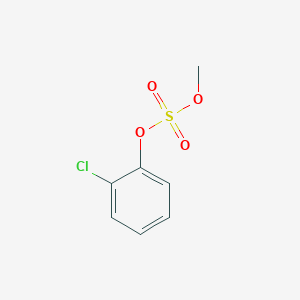
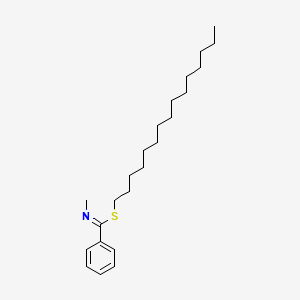
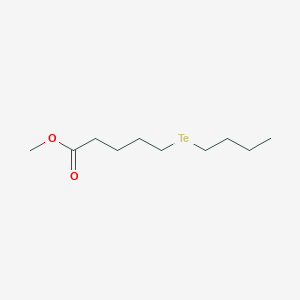
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
